3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and various functional groups such as ethoxyphenyl and phenethyl groups. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through the cyclization of appropriate precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Functional Group Modifications: The ethoxyphenyl and phenethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol
- 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 2-(4-ethoxyphenyl)isoindoline-1,3-dione
Uniqueness
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a morpholine ring and various functional groups. This unique structure imparts specific biological activities and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-2-37-24-11-9-23(10-12-24)33-28(35)25-13-8-22(27(34)30-15-14-21-6-4-3-5-7-21)20-26(25)31-29(33)32-16-18-36-19-17-32/h3-13,20H,2,14-19H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLEEWPRMHOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N=C2N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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